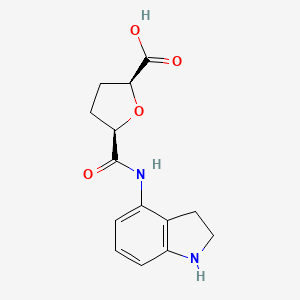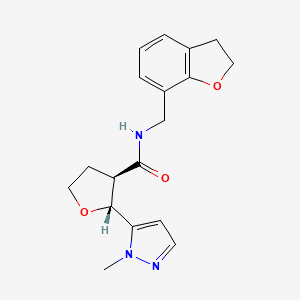![molecular formula C17H18N4O3 B7341901 N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide](/img/structure/B7341901.png)
N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide, also known as EFPI-1, is a small molecule inhibitor that has been developed for scientific research purposes. This compound has shown potential in the field of cancer research, specifically in the inhibition of cancer cell growth and proliferation.
作用機序
N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide works by inhibiting the activity of a protein called focal adhesion kinase (FAK). FAK is a key regulator of cell survival, migration, and invasion. By inhibiting FAK activity, this compound is able to block the signaling pathways that promote cancer cell growth and proliferation. In addition, this compound has been shown to inhibit the activity of other proteins that are involved in cancer cell survival and migration, such as Src and paxillin.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory diseases. This compound has also been shown to inhibit the activity of enzymes that are involved in the breakdown of extracellular matrix, which is important for the migration and invasion of cancer cells.
実験室実験の利点と制限
One of the main advantages of N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide is its specificity for FAK. This compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of FAK in cancer and other diseases. However, one limitation of this compound is its relatively low potency. Higher concentrations of this compound are required to achieve the desired effects, which can be problematic in some experiments.
将来の方向性
There are a number of future directions for the study of N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide. One area of interest is the development of more potent analogs of this compound. Another area of interest is the study of this compound in combination with other anti-cancer agents, such as chemotherapy drugs. In addition, there is interest in studying the role of FAK in other diseases, such as fibrosis and cardiovascular disease, which could lead to the development of new therapies. Finally, there is interest in developing this compound as a potential therapeutic agent for the treatment of cancer and inflammatory diseases.
合成法
N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide is synthesized using a multi-step process that involves the coupling of various chemical intermediates. The first step involves the synthesis of the pyridine core, which is then coupled with a furo[3,2-c]pyridine-4-carboxylic acid derivative. The resulting compound is then coupled with an oxolane derivative, which completes the synthesis of this compound.
科学的研究の応用
N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, this compound has also been studied for its potential use in the treatment of inflammatory diseases.
特性
IUPAC Name |
N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]furo[3,2-c]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-2-21-10-11(9-19-21)16-13(5-8-24-16)20-17(22)15-12-4-7-23-14(12)3-6-18-15/h3-4,6-7,9-10,13,16H,2,5,8H2,1H3,(H,20,22)/t13-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJLEAUYSHTOOM-CJNGLKHVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCO2)NC(=O)C3=NC=CC4=C3C=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)[C@H]2[C@@H](CCO2)NC(=O)C3=NC=CC4=C3C=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide](/img/structure/B7341822.png)
![N-[(1R)-1-(4-chlorophenyl)ethyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7341824.png)
![(2S,3S)-1-ethyl-N-imidazo[1,2-a]pyridin-5-yl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide](/img/structure/B7341826.png)

![(1R,2S)-N-imidazo[1,2-a]pyridin-5-yl-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B7341840.png)
![[2-(difluoromethyl)pyrazol-3-yl]-[(3S)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl]methanone](/img/structure/B7341851.png)
![(2-cyclopropylpyridin-4-yl)-[(3S)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl]methanone](/img/structure/B7341855.png)
![[(3S)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl]-(4-pyrazol-1-ylpyridin-2-yl)methanone](/img/structure/B7341865.png)
![8-fluoro-7-methoxy-N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]quinazolin-4-amine](/img/structure/B7341871.png)

![1-[2-(cyclopropylmethyl)pyrimidin-5-yl]-3-[(2S,3R)-2-pyridin-3-yloxolan-3-yl]urea](/img/structure/B7341879.png)
![(2S,5R)-5-N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]-2-N,2-N-dimethyloxolane-2,5-dicarboxamide](/img/structure/B7341888.png)
![(3R,4S)-4-(1,5-dimethylpyrazol-4-yl)-1-[2-(ethylsulfanylmethyl)benzoyl]pyrrolidine-3-carboxamide](/img/structure/B7341893.png)
